molecular formula C9H8BrN5O4 B455797 5-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]-2-furohydrazide CAS No. 512810-18-3

5-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]-2-furohydrazide

Cat. No.: B455797
CAS No.: 512810-18-3
M. Wt: 330.1g/mol
InChI Key: UWUKFRMSCYSMJM-UHFFFAOYSA-N
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Description

5-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]-2-furohydrazide is a complex organic compound that belongs to the class of pyrazole derivatives. Pyrazole derivatives are known for their wide range of applications in medicinal chemistry, agrochemistry, and materials science due to their unique structural properties and biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]-2-furohydrazide typically involves multiple steps, starting with the preparation of the pyrazole core. One common method involves the cyclization of hydrazine with a carbonyl compound to form the pyrazole ring The final step involves the coupling of the pyrazole derivative with a furohydrazide moiety under appropriate reaction conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

5-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]-2-furohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions, oxidizing agents like potassium permanganate for oxidation reactions, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amino derivative, while substitution of the bromo group can yield various substituted pyrazole derivatives .

Scientific Research Applications

5-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]-2-furohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]-2-furohydrazide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects. The pyrazole ring can also interact with enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]-2-furohydrazide is unique due to the presence of both the bromo and nitro groups on the pyrazole ring, as well as the furohydrazide moiety. This combination of functional groups imparts unique chemical and biological properties to the compound, making it a valuable target for research and development .

Properties

IUPAC Name

5-[(4-bromo-3-nitropyrazol-1-yl)methyl]furan-2-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrN5O4/c10-6-4-14(13-8(6)15(17)18)3-5-1-2-7(19-5)9(16)12-11/h1-2,4H,3,11H2,(H,12,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWUKFRMSCYSMJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC(=C1)C(=O)NN)CN2C=C(C(=N2)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrN5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301141395
Record name 5-[(4-Bromo-3-nitro-1H-pyrazol-1-yl)methyl]-2-furancarboxylic acid hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301141395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

512810-18-3
Record name 5-[(4-Bromo-3-nitro-1H-pyrazol-1-yl)methyl]-2-furancarboxylic acid hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=512810-18-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-[(4-Bromo-3-nitro-1H-pyrazol-1-yl)methyl]-2-furancarboxylic acid hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301141395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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